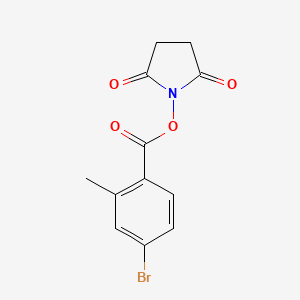
4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester
Vue d'ensemble
Description
4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound. The parent compound, 4-Bromo-2-methylbenzoic acid, has a molecular formula of C8H7BrO2, an average mass of 215.044 Da, and a monoisotopic mass of 213.962936 Da . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylbenzoic acid, the parent compound, consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxylic acid group . The exact structure of the 2,5-dioxo-pyrrolidin-1-yl ester derivative is not provided in the search results.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. The parent compound, 4-Bromo-2-methylbenzoic acid, is used as a building block in the synthesis of anthranilic acids .Physical And Chemical Properties Analysis
The parent compound, 4-Bromo-2-methylbenzoic acid, is a solid with a melting point of 180-184 °C . It is insoluble in water . The specific physical and chemical properties of the 2,5-dioxo-pyrrolidin-1-yl ester derivative are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is involved in various synthesis processes and chemical reactions. For instance, it has been utilized in the synthesis of carbon-14 labeled compounds, such as 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a cognition activating agent (Huang, 1987). Additionally, it is a key component in the synthesis of novel 1,4-dihydropyridines, which are significant in medicinal chemistry (Moshtaghi, Raisossadat, & Sh, 2006).
Molecular Recognition and Supramolecular Chemistry
- This compound has been studied for its role in molecular recognition and the formation of supramolecular assemblies. For example, its interactions with N-donor compounds have been investigated, highlighting its utility in forming complex molecular structures through hydrogen bonding (Varughese & Pedireddi, 2006).
Environmental Applications
- In environmental science, derivatives of 4-Bromo-2-methylbenzoic acid have been used in the removal and recovery of various anions from aqueous solutions, showcasing its potential in water treatment and pollution control (Heininger & Meloan, 1992).
Biochemical and Pharmaceutical Research
- In the field of biochemistry and pharmaceuticals, it has been involved in the synthesis of antilipidemic agents. The enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, have been prepared and evaluated for their lipid-lowering effects (Ohno et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-6-8(13)2-3-9(7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOJHCWIODYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



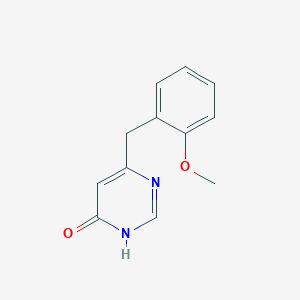
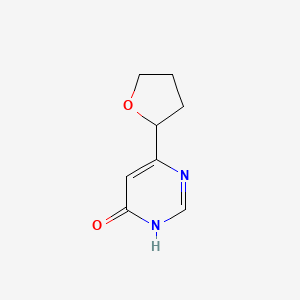
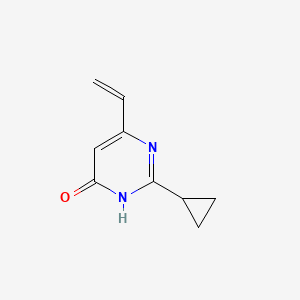
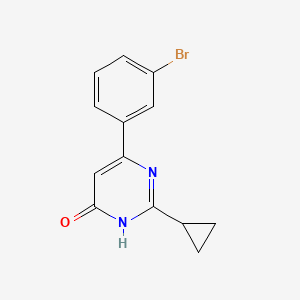




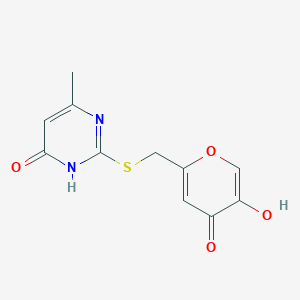
![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)